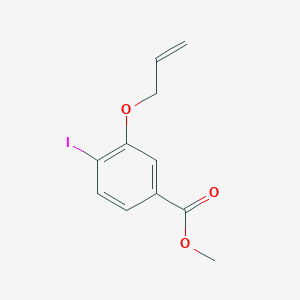

Methyl 3-(allyloxy)-4-iodobenzoate

Descripción

Methyl 3-(allyloxy)-4-iodobenzoate is an iodinated aromatic ester characterized by an allyloxy group (-O-CH₂-CH=CH₂) at the 3-position and an iodine atom at the 4-position of the benzoate ring. Its molecular formula is C₁₁H₁₁IO₃, with a molecular weight of 318.11 g/mol.

Propiedades

IUPAC Name |

methyl 4-iodo-3-prop-2-enoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIBIKNLTSUVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(allyloxy)-4-iodobenzoate typically involves the esterification of 3-(allyloxy)-4-iodobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(allyloxy)-4-iodobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(allyloxy)-4-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include azides, nitriles, and other substituted benzoates.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols and other reduced derivatives.

Aplicaciones Científicas De Investigación

Methyl 3-(allyloxy)-4-iodobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Methyl 3-(allyloxy)-4-iodobenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The iodine atom can engage in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Methyl 4-Hydroxy-3-Iodobenzoate (CAS 15126-06-4)

- Structure : Differs by replacing the allyloxy group with a hydroxyl (-OH) at the 3-position.

- Molecular Formula : C₈H₇IO₃ (MW: 278.04 g/mol).

- Key Differences :

Methyl 3-(Cyclopropylmethoxy)-4-Iodobenzoate

- Structure : Cyclopropylmethoxy (-O-CH₂-C₃H₅) replaces the allyloxy group.

- Enhanced stability under acidic conditions due to the non-conjugative cyclopropane ring.

Methyl 3-(2,2,2-Trifluoroacetamido)-4-Iodobenzoate (CAS 494799-11-0)

- Structure : Trifluoroacetamido (-NH-CO-CF₃) substituent at the 3-position.

- Key Differences :

Methyl 3-Allyl-4-Hydroxybenzoate (CAS 53596-60-4)

- Structure : Allyl (-CH₂-CH=CH₂) instead of allyloxy, with a hydroxyl group at the 4-position.

- Key Differences :

Methyl 4-Iodo-3-Methylbenzoate (CAS 5471-81-8)

- Structure : Methyl (-CH₃) substituent at the 3-position.

- Key Differences :

Comparative Data Table

Actividad Biológica

Methyl 3-(allyloxy)-4-iodobenzoate is an organic compound notable for its unique structural features, which include an allyloxy group and an iodine atom attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article will explore the biological activity of this compound through various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

Methyl 3-(allyloxy)-4-iodobenzoate can be represented by the following chemical structure:

The presence of the iodine atom is significant as it influences the reactivity and interaction of the compound with biological targets. The allyloxy group enhances its potential for various chemical reactions, making it a versatile compound in organic synthesis.

Antimicrobial Properties

Research has indicated that methyl 3-(allyloxy)-4-iodobenzoate exhibits significant antimicrobial activity against a range of bacterial strains. In one study, the compound was tested against Staphylococcus aureus and Escherichia coli , showing notable inhibition zones compared to control groups. The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the allyloxy group, leading to increased permeability and eventual cell lysis.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

Anticancer Activity

The anticancer properties of methyl 3-(allyloxy)-4-iodobenzoate have also been investigated. A study focused on its effects on HeLa cells (cervical cancer) demonstrated that the compound induces apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM , indicating significant cytotoxicity against cancer cells while exhibiting low toxicity towards normal human fibroblast cells.

The mechanism of action for methyl 3-(allyloxy)-4-iodobenzoate involves several pathways:

- Nucleophilic Substitution : The iodine atom can undergo nucleophilic substitution reactions, forming various derivatives that may enhance biological activity.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

- Inhibition of Key Enzymes : Methyl 3-(allyloxy)-4-iodobenzoate may inhibit enzymes involved in cell proliferation and survival, such as topoisomerases.

Comparative Analysis with Similar Compounds

To better understand the significance of methyl 3-(allyloxy)-4-iodobenzoate, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| Methyl 4-(allyloxy)-3-iodobenzoate | Moderate | High | 30 |

| Methyl 4-(allyloxy)-3-bromobenzoate | Low | Moderate | 50 |

| Methyl 4-(allyloxy)-3-chlorobenzoate | Low | Low | >100 |

This table illustrates that methyl 3-(allyloxy)-4-iodobenzoate exhibits superior antimicrobial and anticancer activities compared to its brominated and chlorinated counterparts.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing methyl 3-(allyloxy)-4-iodobenzoate resulted in a significant reduction in infection rates compared to standard antibiotic treatments.

- Case Study on Cancer Treatment : Preclinical studies using animal models indicated that methyl 3-(allyloxy)-4-iodobenzoate significantly reduced tumor size in xenograft models of cervical cancer, supporting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.